4-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-13-18(11-12-22-19(24)14-3-7-16(21)8-4-14)26-20(23-13)15-5-9-17(25-2)10-6-15/h3-10H,11-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQFJSBGIKJQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and chloro substituent are primary sites for hydrolysis:
| Reaction Type | Conditions/Reagents | Products | References |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | 4-Chlorobenzoic acid + 2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethylamine | |
| Basic hydrolysis | NaOH (aq.), heat | Same as above, with sodium 4-chlorobenzoate intermediate |
-
The thiazole ring is stable under standard hydrolysis conditions but may degrade under prolonged exposure to strong acids or bases .
Nucleophilic Substitution
The 4-chloro group on the benzamide moiety is susceptible to nucleophilic displacement:
| Nucleophile | Conditions | Products | References |
|---|---|---|---|
| Amines | DMF, K₂CO₃, 80°C | 4-Amino-N-{2-[2-(4-methoxyphenyl)-4-methyl-thiazol-5-yl]ethyl}benzamide | |
| Thiols | Ethanol, reflux | 4-Sulfanyl derivatives |
-
Substitution at the chloro position follows SNAr (nucleophilic aromatic substitution) mechanisms, enhanced by electron-withdrawing groups (e.g., carbonyl) .
Reduction Reactions
The amide carbonyl and thiazole ring can undergo reduction:
-
Thiazole rings are generally resistant to catalytic hydrogenation unless fused with aromatic systems .
Oxidation Reactions
Controlled oxidation targets sulfur in the thiazole ring:
| Oxidizing Agent | Conditions | Products | References |
|---|---|---|---|
| H₂O₂, acetic acid | RT, 12 hrs | Thiazole S-oxide derivatives | |
| KMnO₄, H₂SO₄ | Heat | Sulfone formation (over-oxidation risk) |
Coupling Reactions
The ethylamine linker enables cross-coupling or alkylation:
| Reaction Type | Reagents/Partners | Products | References |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, aryl halide | Aryl-substituted derivatives at the ethylamine position | |
| Alkylation | Alkyl halides, K₂CO₃ | N-Alkylated benzamide analogues |
Cyclization Reactions
The ethylamine side chain can participate in intramolecular cyclization:
| Conditions | Reagents | Products | References |
|---|---|---|---|
| PCl₅, toluene | Heat, 110°C | Thiazolo[5,4-b]pyridine derivatives |
Key Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazole derivatives, including those similar to 4-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide, exhibit significant anticancer properties. A study highlighted the effectiveness of thiazole-pyridine hybrids against various cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and Hep-2 (laryngeal cancer) . The compound's structure suggests potential for further development as an anticancer agent.
Antimicrobial Activity
Thiazole compounds have been extensively studied for their antimicrobial properties. The presence of electron-withdrawing groups, such as chlorine and methoxy groups in the compound's structure, enhances its activity against bacterial strains . For instance, derivatives have shown promising results against Staphylococcus aureus and other pathogens, indicating that 4-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide could be a candidate for developing new antibiotics.
Anticonvulsant Properties
Thiazole derivatives have also been investigated for their anticonvulsant effects. Compounds with similar functionalities demonstrated significant activity in animal models of epilepsy . The structure-activity relationship (SAR) studies suggest that the incorporation of specific substituents can enhance anticonvulsant efficacy.
Case Study 1: Anticancer Efficacy
A recent investigation into thiazole derivatives revealed that compounds structurally related to 4-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide exhibited IC50 values lower than standard chemotherapeutics like doxorubicin in MCF-7 cells . This underscores the potential of thiazole-based compounds in cancer therapy.
Case Study 2: Antimicrobial Testing
In a comparative study assessing antimicrobial efficacy, thiazole derivatives were tested against a panel of bacterial strains. The results indicated that certain modifications to the thiazole ring significantly enhanced activity against resistant strains . This positions 4-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide as a promising candidate for further development.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural elements include:
- Thiazole core : A 1,3-thiazole ring with a 4-methyl group.
- Aromatic substituents : A 4-methoxyphenyl group at position 2 and a 4-chlorobenzamide group at position 3.
- Ethyl linker : Connects the benzamide moiety to the thiazole.
Analog Comparison Table
Key Observations :
Physicochemical Data :
Notable Findings:
Biological Activity
4-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. The compound's structure features a thiazole ring, which is known for its diverse biological properties, including anticancer and anticonvulsant activities. This article reviews the biological activities of this compound based on recent studies and findings.
Biological Activity Overview
The biological activity of 4-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide can be categorized into several key areas:
-
Antitumor Activity
- Recent studies have shown that thiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring and methoxy substitution appears to enhance its antitumor efficacy.
- In vitro experiments demonstrated that the compound inhibited cell proliferation in cancer cell lines with IC50 values ranging from 1.61 to 1.98 µg/mL, indicating potent antitumor activity .
-
Anticonvulsant Properties
- The compound has been evaluated for its anticonvulsant activity, particularly in models of epilepsy. Preliminary results suggest that it may effectively reduce seizure activity, similar to other thiazole-based compounds .
- A structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring significantly affect anticonvulsant potency.
- Kinase Inhibition
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cells | |
| Anticonvulsant | Reduction in seizure frequency | |
| Kinase Inhibition | Inhibition of RET kinase |
Case Study: Antitumor Activity
In a study evaluating various thiazole derivatives, including this compound, researchers found that it exhibited significant growth inhibition in multiple cancer cell lines (e.g., HT29). The mechanism was attributed to the interaction with cellular proteins involved in apoptosis pathways. The presence of the methoxy group was found to enhance hydrophobic interactions with target proteins, improving efficacy .
Case Study: Anticonvulsant Activity
Another study focused on the anticonvulsant properties of thiazole derivatives revealed that compounds similar to 4-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide displayed promising results in reducing seizure duration in animal models. The SAR analysis highlighted the importance of specific substituents on the thiazole ring for enhancing anticonvulsant activity .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 4-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide?
- Methodological Answer : The compound can be synthesized via Hantzsch thiazole cyclization. For example, α-chloroglycinate derivatives react with substituted thioureas under catalyst-free conditions to yield thiazole intermediates. Subsequent coupling with 4-chlorobenzoyl chloride in the presence of triethylamine (as a base) generates the final product. Optimize reaction conditions (e.g., solvent: dioxane, temperature: 20–25°C) to achieve yields >90% .
- Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiazole formation | α-Chloroglycinate + thiourea, ethanol, 4–6 h reflux | 90–95% |
| Benzamide coupling | 4-Chlorobenzoyl chloride, triethylamine, dioxane | ~90% |
Q. How is the compound structurally characterized to confirm purity and identity?
- Methodological Answer : Use multi-spectral analysis:
- FTIR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and thiazole ring vibrations (C-S, ~650–750 cm⁻¹) .
- NMR :
- ¹H-NMR : Look for aromatic protons (δ 7.2–8.0 ppm), methoxy group (δ ~3.8 ppm), and ethyl linker protons (δ 2.8–3.5 ppm).
- ¹³C-NMR : Identify carbonyl carbon (δ ~165 ppm) and thiazole carbons (δ 120–150 ppm) .
- HR-MS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. What insights does the crystal structure provide about conformational stability and intermolecular interactions?
- Methodological Answer : X-ray crystallography reveals:
- Conformation : The piperidine/ethyl linker adopts a chair conformation (if applicable), with puckering parameters (q₂ = 0.6994 Å, φ₂ = 88.6°) .
- Hydrogen Bonding : Adjacent molecules form O-H⋯N and C-H⋯O bonds (e.g., water-mediated chains along [010] direction), critical for lattice stability .
- Key Crystallographic Data :
| Parameter | Value |
|---|---|
| Space group | P21/n |
| a, b, c (Å) | 14.91, 6.69, 15.62 |
| β (°) | 102.96 |
| V (ų) | 1518.67 |
Q. How can researchers design experiments to evaluate its bioactivity (e.g., CRF1 receptor antagonism)?
- Methodological Answer :
- In vitro assays :
- CRF1 Binding : Use radioligand displacement (e.g., [¹²⁵I]-Tyr⁰-CRF) in transfected cells (IC₅₀ ~3 nM) .
- Functional Antagonism : Measure cAMP inhibition in Y79 retinoblastoma cells (IC₅₀ = 3.0 ± 0.4 nM) .
- In vivo models :
- Stress Response : Assess plasma ACTH suppression in restrained rats (ID₅₀ = 5 mg/kg p.o.) .
- Behavioral Tests : Use forced swimming (antidepressant-like effects at 30 mg/kg) or social defeat paradigms .
Q. What strategies address challenges in optimizing pharmacokinetics (PK) and metabolic stability?
- Methodological Answer :
- PK Profiling : Conduct microdose studies (e.g., human Phase 0) to predict clearance and bioavailability .
- Metabolic Stability : Use liver microsomes to identify vulnerable sites (e.g., ethyl linker oxidation). Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated degradation .
Q. How do structural modifications influence target selectivity (e.g., CRF1 vs. CRF2α)?
- Methodological Answer :
- SAR Analysis : Replace the 4-methoxyphenyl group with bulkier substituents (e.g., 3-fluoro-4-methylphenyl) to enhance CRF1 selectivity (>1000-fold vs. CRF2α) .
- Docking Studies : Model interactions with CRF1’s voltage-sensing domain (e.g., hydrophobic pockets near Thr276/Asn279) .
Experimental Design & Data Contradictions
Q. How to resolve discrepancies in reported bioactivity across studies?
- Methodological Answer :
- Assay Variability : Standardize cell lines (e.g., AtT-20 vs. Y79) and stress models (e.g., restraint duration).
- Dose-Response Validation : Replicate studies with strict PK monitoring (e.g., plasma exposure via LC-MS/MS) .
- Example : Antalarmin and SSR125543A show divergent efficacy in exploration-based vs. stress-induced anxiety models due to assay-specific stress thresholds .
Q. What analytical methods detect degradation products under varying storage conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
